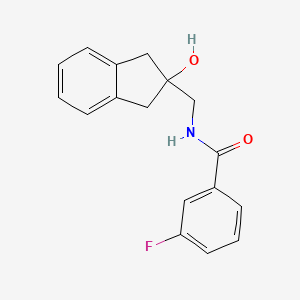

3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Descripción

3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a benzamide derivative featuring a meta-fluorinated aromatic ring and a 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl substituent. This compound shares structural motifs with several analogs, enabling comparative studies on substituent effects and bioactivity.

Propiedades

IUPAC Name |

3-fluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c18-15-7-3-6-12(8-15)16(20)19-11-17(21)9-13-4-1-2-5-14(13)10-17/h1-8,21H,9-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLDMSJPIXHGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)C3=CC(=CC=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate benzamide derivative under acidic conditions. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl₃) and anhydrous conditions to prevent side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality and consistency.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to induce apoptosis in various cancer cell lines. In particular, compounds with similar functional groups have demonstrated the ability to suppress tumor growth in vivo, highlighting their potential as anticancer agents .

Chemical Probes in Biological Studies

The compound's unique structure makes it suitable as a chemical probe for studying biological processes. It can be utilized to assemble proteolysis-targeting chimeras, which are important for targeted protein degradation in cellular systems. This application is crucial for understanding protein interactions and developing targeted therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its analogs has been explored to optimize their biological activity. Structure-activity relationship studies indicate that modifications to the benzamide core can significantly enhance its efficacy against specific biological targets. This approach is essential for developing more potent derivatives for therapeutic use .

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of a series of benzamide derivatives, including compounds similar to this compound. The results showed that these compounds could significantly reduce tumor size in murine models when administered at specific dosages. Flow cytometry analysis revealed increased apoptosis rates in treated cell lines compared to controls .

Case Study 2: Chemical Probes for Targeted Therapy

In another research effort, the application of benzamide derivatives as chemical probes was evaluated. The study demonstrated that these compounds could effectively target specific proteins involved in cancer progression, leading to enhanced degradation of oncogenic proteins through proteolysis-targeting chimeras . This finding underscores the importance of such compounds in developing novel therapeutic strategies.

Mecanismo De Acción

The mechanism by which 3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

(a) N-[(2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3,5-bis(trifluoromethyl)benzamide

- Key Differences : Contains two trifluoromethyl groups at positions 3 and 5 on the benzamide instead of a single fluorine.

- Impact :

(b) 4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

- Key Differences: Cyano group at the para position replaces the meta-fluoro substituent.

- Higher polarity compared to the fluoro analog may influence solubility and membrane permeability.

(c) N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5)

- Key Differences : Fluorine at the para position instead of meta; lacks the hydroxy group on the indene scaffold.

- Impact :

Variations in the Indene Substituent

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Differences : Replaces the indene scaffold with a 2-hydroxy-1,1-dimethylethyl group.

- Impact: The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a feature less pronounced in the target compound . Reduced aromaticity may decrease π-π stacking interactions in biological systems.

(b) 3-Fluoro-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]benzamide

- Key Differences : Thiazole ring replaces the indene scaffold; tert-butyl group adds steric bulk.

- Increased lipophilicity due to the tert-butyl group may enhance blood-brain barrier penetration.

Functional Group Additions/Modifications

(a) 3-(difluoromethoxy)-N-(4,5-dihydrothiazol-2-yl)benzamide

- Key Differences : Difluoromethoxy group and dihydrothiazol ring.

- Impact: Difluoromethoxy enhances metabolic stability compared to single fluorine .

(b) 3-amino-N-(3-trifluoromethyl-phenyl)-benzamide

- Key Differences: Amino group at the meta position and trifluoromethyl on the phenyl ring.

- Impact: Amino group introduces a hydrogen bond donor, enhancing interactions with acidic residues in enzymes . Trifluoromethyl increases hydrophobicity and electron-withdrawing effects.

Comparative Data Table

Actividad Biológica

3-Fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, with the CAS number 2034601-64-2 and molecular formula CHFNO, is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 285.31 g/mol |

| CAS Number | 2034601-64-2 |

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Compounds with similar structural motifs often exhibit inhibitory effects on various biological pathways, including:

- Inhibition of Enzymatic Activity : Many benzamide derivatives function as inhibitors for enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may act on certain G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, benzamide derivatives have been shown to inhibit the growth of various cancer cell lines through different mechanisms:

- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells.

- Apoptosis Induction : Triggers programmed cell death via mitochondrial pathways.

Case Studies

- Study on Inhibition of Tumor Growth : A study demonstrated that a related benzamide compound significantly reduced tumor volume in xenograft models of breast cancer. The mechanism was attributed to the downregulation of key oncogenes involved in tumor progression.

- Synergistic Effects with Chemotherapeutics : Another investigation revealed that combining this compound with standard chemotherapeutic agents enhanced the efficacy against resistant cancer cell lines.

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives of benzamides for their biological activities:

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.